molecular formula C24H21FN4OS B2959889 4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 478049-24-0

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2959889
M. Wt: 432.52
InChI Key: OMWMHLOLKKMFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H21FN4OS and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic and Solvent-Free Synthesis Techniques Research has explored efficient synthetic methods for creating fluoro-substituted benzamides, such as the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This technique highlights a regioselective approach to synthesizing heterocyclic amides, offering potential for streamlined preparation of related compounds (Moreno-Fuquen et al., 2019).

Neuroimaging Applications Another significant area of application is in neuroimaging, where fluoro-substituted benzamides are used as molecular imaging probes. Specifically, compounds have been developed for positron emission tomography (PET) imaging to study serotonin 1A receptor densities in the living brains of Alzheimer's disease patients, indicating the potential of fluoro-substituted benzamides in diagnosing and understanding neurological conditions (Kepe et al., 2006).

Antimicrobial and Antifungal Activities The synthesis and evaluation of fluoro-substituted benzamides for antimicrobial activity have also been explored. Certain compounds have demonstrated significant activity against various bacterial and fungal strains, suggesting the importance of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).

Enzyme Inhibition for Therapeutic Applications Fluoro-substituted benzamides have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives exhibit potent inhibition against human isoforms of this enzyme, indicating potential therapeutic applications in conditions where enzyme activity is dysregulated (Bilginer et al., 2019).

properties

IUPAC Name

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS/c1-17-7-9-18(10-8-17)16-31-24-28-27-22(29(24)21-5-3-2-4-6-21)15-26-23(30)19-11-13-20(25)14-12-19/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWMHLOLKKMFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.